![molecular formula C613C3H7Cl2N5 B602491 Lamotrigine-13C3 CAS No. 1188265-38-4](/img/structure/B602491.png)
Lamotrigine-13C3
Vue d'ensemble
Description
Lamotrigine-13C3 is the 13C-labeled form of Lamotrigine . Lamotrigine is a phenyltriazine antiepileptic used to treat some types of epilepsy and bipolar I disorder . It is used in the treatment of both epilepsy and as a mood stabilizer in bipolar disorder . It is approved for use in more than 30 countries .
Molecular Structure Analysis
The molecular formula of Lamotrigine-13C3 is 13C3 C6 H7 Cl2 N5 . The molecular weight is 259.07 .Chemical Reactions Analysis
Lamotrigine selectively blocks voltage-gated Na+ channels, stabilizing presynaptic neuronal membranes and inhibiting glutamate release .Applications De Recherche Scientifique
Use in Therapeutic Drug Monitoring : Lamotrigine (LTZ), a phenyltriazine derivative and anti-epileptic drug, is monitored through Therapeutic Drug Monitoring (TDM). Lamotrigine-13C3 is used as an internal standard in a validated method for quantifying LTZ in human plasma, aiding in optimizing epilepsy therapy (Namdev, Dwivedi, Chilkoti, & Sharma, 2018).
Role in Synthesis of Isotopically Labelled Compounds : Stable isotopically labelled (SIL) versions of Lamotrigine and its metabolites have been synthesized using [M+5] labelled [13C, 15N4]-aminoguanidine, indicating the importance of Lamotrigine-13C3 in creating stable versions of the drug for research purposes (Manning, Wadsworth, & Fellows, 2002).
Antiepileptogenic Research : Lamotrigine is used in antiepileptogenic research to understand its impact on seizure development, demonstrating its value in studying the process of epileptogenesis (Chen, He, Sun, Fang, & Zhou, 2017).
Potential in Huntington Disease Treatment : The effectiveness of lamotrigine in retarding disease progression in Huntington disease was studied, highlighting its potential beyond epilepsy treatment (Kremer et al., 1999).
Simultaneous Drug Monitoring : Lamotrigine-13C3 is used in UHPLC-MS/MS methods for simultaneous determination of multiple antiepileptic drugs, indicating its role in comprehensive therapeutic monitoring (Zhao et al., 2020).
Application in Trigeminal Neuralgia : Lamotrigine has been studied in a double-blind placebo-controlled trial for its effectiveness in treating refractory trigeminal neuralgia, expanding its therapeutic applications (Zakrzewska, Chaudhry, Nurmikko, Patton, & Mullens, 1997).
Improvement in Drug Formulation : Research into lamotrigine-salicylic acid crystalline product aims to enhance oral release and absorption of lamotrigine for better epilepsy management, indicating ongoing efforts to optimize its formulation (Sahoo, Patel, Satapathy, & Mallick, 2021).
Efficacy in Chemotherapy-Induced Neuropathy : The efficacy of lamotrigine in managing chemotherapy-induced peripheral neuropathy was evaluated, suggesting its potential in treating neuropathic symptoms beyond epilepsy (Rao et al., 2008).
Psychiatric Applications : Lamotrigine, added to conventional and atypical antipsychotics, was studied for its effects in schizophrenia, reflecting its relevance in psychiatric treatment (Kremer et al., 2004).
Orientations Futures
Lamotrigine’s potential to modulate multiple neurotransmitters and ion channels in the CNS makes it a promising drug for treating various neurological disorders . As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .
Propriétés
IUPAC Name |
6-(2,3-dichlorophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRQGJRPPTADH-ULEDQSHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662050 | |
Record name | 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lamotrigine-13C3 | |
CAS RN |
1188265-38-4 | |
Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-3,5,6-13C3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.